Bienvenue dans la boutique en ligne BenchChem!

6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Synthetic methodology Nitration Process chemistry

6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-18-5) is a triply functionalized 1,4-benzodioxane derivative bearing a carboxylic acid at position 5, bromine atoms at positions 6 and 7, and a nitro group at position 8 on the fused benzene ring. With a molecular formula of C9H5Br2NO6 and molecular weight of 382.95 g/mol, this compound belongs to the class of halogenated nitrobenzoic acid derivatives incorporating a 2,3-dihydrobenzo[b][1,4]dioxine core.

Molecular Formula C9H5Br2NO6
Molecular Weight 382.95 g/mol
CAS No. 66411-18-5
Cat. No. B1369653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
CAS66411-18-5
Molecular FormulaC9H5Br2NO6
Molecular Weight382.95 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=C(C(=C2O1)C(=O)O)Br)Br)[N+](=O)[O-]
InChIInChI=1S/C9H5Br2NO6/c10-4-3(9(13)14)7-8(18-2-1-17-7)6(5(4)11)12(15)16/h1-2H2,(H,13,14)
InChIKeyMVYGNUFUGOZHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-18-5): Key Intermediate for Heterocyclic Scaffolds


6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-18-5) is a triply functionalized 1,4-benzodioxane derivative bearing a carboxylic acid at position 5, bromine atoms at positions 6 and 7, and a nitro group at position 8 on the fused benzene ring [1]. With a molecular formula of C9H5Br2NO6 and molecular weight of 382.95 g/mol, this compound belongs to the class of halogenated nitrobenzoic acid derivatives incorporating a 2,3-dihydrobenzo[b][1,4]dioxine core [1]. The compound serves as a versatile synthetic intermediate, with its three distinct reactive handles — electrophilic aromatic bromine substituents, a reducible nitro group, and a derivatizable carboxylic acid — enabling sequential orthogonal transformations in medicinal chemistry and heterocycle synthesis [2]. It is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Why 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid Cannot Be Replaced by Close Analogs


The precise 6,7-dibromo-8-nitro substitution pattern on the 1,4-benzodioxane-5-carboxylic acid scaffold is not interchangeable with other regioisomers or analogs. The 8-nitro group, positioned ortho to the dioxine ring oxygen, exerts a strong electron-withdrawing effect that electronically deactivates the ring and directs subsequent transformations differently than the non-nitrated precursor 6,7-dibromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-17-4) . Mono-bromo-nitro analogs such as 6-bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 59820-92-7) lack the second bromine required for sequential cross-coupling reactions, while the unsubstituted parent 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 4442-53-9) entirely lacks the halogen and nitro handles necessary for downstream derivatization [1]. The following quantitative evidence guide details exactly where these differences manifest in measurable terms.

Quantitative Differentiation Evidence: 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid vs. Closest Analogs


Synthetic Yield: Nitration of 6,7-Dibromo Precursor to the 8-Nitro Target Compound Achieves 93% Isolated Yield

The target compound is synthesized via direct nitration of 6,7-dibromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-17-4, the non-nitrated analog) using HNO3/H2SO4 in acetic acid at 0–25°C, affording a 93% isolated yield . This high-yielding transformation demonstrates the regioselective introduction of the nitro group at the 8-position without competitive oxidation or debromination side reactions. In contrast, nitration of the unsubstituted 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 4442-53-9) would produce a mixture of regioisomers requiring chromatographic separation, reducing effective throughput. The 93% yield establishes a benchmark for procurement decisions: the target compound can be reliably prepared at multi-gram scale from its commercially available precursor .

Synthetic methodology Nitration Process chemistry

Hydrogen Bond Acceptor Count: Nitro Group Adds Two HBA Sites Versus Non-Nitrated Analog

The introduction of the nitro group at position 8 increases the hydrogen bond acceptor (HBA) count from 4 to 6 compared to the non-nitrated analog 6,7-dibromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-17-4) [1][2]. This difference is quantitatively meaningful for structure-based design: each nitro oxygen contributes one HBA site, enabling additional polar interactions with protein target residues or altering solubility and formulation characteristics. The topological polar surface area (TPSA) increases correspondingly, with the target compound registering a computed TPSA of 102 Ų [1], a value that influences passive membrane permeability predictions in drug discovery programs.

Physicochemical properties Drug-likeness Molecular recognition

Multifunctional Reactivity: Three Orthogonal Reactive Handles Enable Sequential Derivatization Without Protecting Group Manipulation

The target compound uniquely combines three reactive functional groups in a single small-molecule scaffold: (1) a carboxylic acid at position 5 amenable to amide coupling or esterification, (2) two aryl bromine atoms at positions 6 and 7 suitable for sequential Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), and (3) a nitro group at position 8 that can be reduced to an amine for further derivatization [1]. The non-nitrated analog (CAS 66411-17-4) lacks the nitro-to-amine diversification vector. The mono-bromo-nitro analogs (e.g., CAS 59820-92-7, 6-bromo-7-nitro) lose the capacity for sequential cross-coupling at two positions. The unsubstituted parent (CAS 4442-53-9) possesses only the carboxylic acid handle, requiring de novo functionalization for each additional diversity point. This orthogonal reactivity profile means the target compound can generate a larger and more structurally diverse library from a single intermediate than any of its closest analogs [2].

Orthogonal reactivity Diversification Medicinal chemistry

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing at ≥95% Purity

The target compound is stocked by multiple independent suppliers including Bidepharm (95%+, Cat. BD246088), AKSci (95%, Cat. 0202AC), Enamine (95%, Cat. EN300-72106), Ambeed (95%+, Cat. A262764), and Leyan (98%, Cat. 1740221), with pricing transparency across vendors [1]. This multi-vendor availability at ≥95% purity contrasts with several of its closest analogs: the non-nitrated precursor (CAS 66411-17-4) is available from fewer suppliers, and the monobromo-nitro analog CAS 374911-99-6 is listed at 98% purity but from a narrower vendor base. The compound's presence in the Enamine catalog (a major global screening compound provider) indicates established quality control protocols including 1H NMR and LCMS characterization . Batch-to-batch analytical data (NMR, HPLC, GC) is available from Bidepharm upon request .

Procurement Supply chain Quality control

Recommended Application Scenarios for 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid Based on Verified Differentiation


Medicinal Chemistry Library Diversification via Sequential Orthogonal Derivatization

Research groups conducting structure-activity relationship (SAR) studies on 1,4-benzodioxane-containing pharmacophores should prioritize this compound over its non-nitrated or monobromo analogs. The three orthogonal reactive handles — carboxylic acid, two aryl bromides, and a nitro group — enable systematic exploration of three distinct vectors from a single intermediate, as established in the multifunctional reactivity evidence above . The 93% reliable nitration yield from the dibromo precursor ensures cost-effective access at multi-gram scale [1]. This compound is particularly suited for fragment-based drug discovery programs targeting kinases, GPCRs, or epigenetic proteins where the 1,4-benzodioxane core has demonstrated privileged scaffold properties.

Process Chemistry Scale-Up and Patent-Backed Intermediate Sourcing

The compound's synthesis is documented in patent WO2021/188948 (Kymera Therapeutics) with experimental detail at 5.33 mmol scale achieving 93% yield, providing a freedom-to-operate reference point for process chemistry teams . Organizations developing proprietary benzodioxane-based therapeutics can reference this patent for synthetic methodology while sourcing the compound from multiple qualified vendors at ≥95% purity, as confirmed by the multi-vendor availability analysis [1]. The 2.4 XLogP3 and 102 Ų TPSA values position the compound within favorable drug-like physicochemical space for lead optimization programs.

Targeted Protein Degradation (TPD) Intermediate Supply

Based on the patent context WO2021/188948 assigned to Kymera Therapeutics, this compound serves as an intermediate in the synthesis of MDM2-targeting protein degraders . Research organizations engaged in PROTAC or molecular glue development can utilize this compound as a building block for constructing bifunctional degrader molecules, where the carboxylic acid provides a conjugation point for E3 ligase ligand attachment, the bromine atoms enable Pd-catalyzed incorporation of target-protein binding moieties, and the nitro group offers a latent amine for further linker elaboration. The compound's 6 hydrogen bond acceptor sites expand the polarity range accessible in degrader linker design compared to the non-nitrated analog (HBA = 4).

Computational Chemistry and In Silico Screening Library Design

Computational chemists constructing virtual screening libraries should include this compound as a core scaffold due to its well-characterized computed properties (XLogP3 = 2.4, TPSA = 102 Ų, HBA = 6, HBD = 1, rotatable bonds = 2) as documented in PubChem . These properties place the scaffold in a region of chemical space distinct from both the non-nitrated analog (lower polarity) and the mono-bromo-nitro regioisomers (different shape and electrostatic profiles). The compound's PubChem entry (CID 20544759) provides canonical SMILES, InChI, and 2D/3D structure data suitable for direct import into docking and pharmacophore modeling workflows.

Quote Request

Request a Quote for 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.